molecular formula C7H10N4O2 B11713202 5-methyl-4-nitro-N-(prop-2-en-1-yl)-1H-pyrazol-3-amine

5-methyl-4-nitro-N-(prop-2-en-1-yl)-1H-pyrazol-3-amine

Katalognummer: B11713202
Molekulargewicht: 182.18 g/mol
InChI-Schlüssel: GGMCNUOABIKFRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-METHYL-4-NITRO-N-(PROP-2-EN-1-YL)-1H-PYRAZOL-5-AMINE is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a nitro group, a methyl group, and a prop-2-en-1-yl group attached to the pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-4-NITRO-N-(PROP-2-EN-1-YL)-1H-PYRAZOL-5-AMINE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Alkylation: The prop-2-en-1-yl group can be introduced via alkylation reactions using appropriate alkyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale nitration and alkylation reactions, with careful control of reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-METHYL-4-NITRO-N-(PROP-2-EN-1-YL)-1H-PYRAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, bases such as sodium hydroxide or potassium carbonate.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted pyrazoles with different functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-METHYL-4-NITRO-N-(PROP-2-EN-1-YL)-1H-PYRAZOL-5-AMINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the nitro group and the pyrazole ring can influence its binding affinity and specificity for these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-NITRO-1H-PYRAZOLE: Lacks the methyl and prop-2-en-1-yl groups.

    3-METHYL-1H-PYRAZOLE: Lacks the nitro and prop-2-en-1-yl groups.

    N-(PROP-2-EN-1-YL)-1H-PYRAZOLE: Lacks the methyl and nitro groups.

Uniqueness

3-METHYL-4-NITRO-N-(PROP-2-EN-1-YL)-1H-PYRAZOL-5-AMINE is unique due to the combination of its functional groups, which can impart distinct chemical and biological properties. The presence of the nitro group can enhance its reactivity, while the prop-2-en-1-yl group can influence its solubility and binding interactions.

Eigenschaften

Molekularformel

C7H10N4O2

Molekulargewicht

182.18 g/mol

IUPAC-Name

5-methyl-4-nitro-N-prop-2-enyl-1H-pyrazol-3-amine

InChI

InChI=1S/C7H10N4O2/c1-3-4-8-7-6(11(12)13)5(2)9-10-7/h3H,1,4H2,2H3,(H2,8,9,10)

InChI-Schlüssel

GGMCNUOABIKFRW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NN1)NCC=C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.